3,3-difluoro-2-phenylazetidine hydrochloride 3,3-difluoro-2-phenylazetidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2703779-68-2
VCID: VC11561394
InChI: InChI=1S/C9H9F2N.ClH/c10-9(11)6-12-8(9)7-4-2-1-3-5-7;/h1-5,8,12H,6H2;1H
SMILES:
Molecular Formula: C9H10ClF2N
Molecular Weight: 205.63 g/mol

3,3-difluoro-2-phenylazetidine hydrochloride

CAS No.: 2703779-68-2

Cat. No.: VC11561394

Molecular Formula: C9H10ClF2N

Molecular Weight: 205.63 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3,3-difluoro-2-phenylazetidine hydrochloride - 2703779-68-2

Specification

CAS No. 2703779-68-2
Molecular Formula C9H10ClF2N
Molecular Weight 205.63 g/mol
IUPAC Name 3,3-difluoro-2-phenylazetidine;hydrochloride
Standard InChI InChI=1S/C9H9F2N.ClH/c10-9(11)6-12-8(9)7-4-2-1-3-5-7;/h1-5,8,12H,6H2;1H
Standard InChI Key NSGZOCIWQPPXIY-UHFFFAOYSA-N
Canonical SMILES C1C(C(N1)C2=CC=CC=C2)(F)F.Cl

Introduction

Structural and Molecular Characteristics

Chemical Identity

3,3-Difluoro-2-phenylazetidine hydrochloride belongs to the class of nitrogen-containing heterocycles. Its molecular formula is C₉H₁₀ClF₂N, with a molecular weight of 205.63 g/mol. The IUPAC name is 3,3-difluoro-2-phenylazetidine hydrochloride, reflecting the substitution pattern on the azetidine ring.

Key Structural Features:

  • Azetidine Core: A four-membered saturated ring with one nitrogen atom.

  • Fluorine Substituents: Two fluorine atoms at the 3-position, enhancing electronegativity and metabolic stability .

  • Phenyl Group: Aromatic ring at the 2-position, contributing to lipophilicity and π-π interactions.

  • Hydrochloride Salt: Improves solubility and crystallinity for handling in synthetic applications .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 3,3-difluoro-2-phenylazetidine hydrochloride likely follows strategies used for related fluorinated azetidines:

Step 1: Azetidine Ring Formation

Azetidine precursors are often synthesized via cyclization reactions. For example, 2-phenylazetidine can be prepared through intramolecular nucleophilic substitution of a β-chloroamine intermediate .

Step 2: Fluorination

Fluorination at the 3-position is achieved using agents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. These reagents replace hydroxyl or other leaving groups with fluorine atoms under anhydrous conditions.

Step 3: Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in a polar solvent (e.g., ethanol) to yield the hydrochloride salt, enhancing stability .

Industrial Production

Scale-up processes prioritize yield optimization and purity control:

  • Reactor Conditions: Reactions are conducted in batch reactors at controlled temperatures (-20°C to 25°C) to prevent side reactions.

  • Purification: Recrystallization from ethanol/water mixtures or chromatography ensures >95% purity.

  • Quality Control: HPLC and mass spectrometry validate batch consistency .

Physicochemical Properties

PropertyValue/DescriptionSource Analogy
Melting Point180–185°C (decomposes)Similar azetidines
SolubilitySoluble in DMSO, methanol; insoluble in hexane
LogP (Partition Coefficient)1.8–2.2 (estimated)Fluorinated analogs
pKa8.2 (amine), <2 (HCl)

The hydrochloride salt’s hygroscopicity necessitates storage under anhydrous conditions.

Applications in Scientific Research

Medicinal Chemistry

Fluorinated azetidines are prized for their bioisosteric properties. Key applications include:

  • Kinase Inhibitors: The phenyl group and fluorine atoms enhance binding to ATP pockets in kinases, making this compound a candidate for anticancer drug development.

  • Neuroactive Agents: Azetidines modulate neurotransmitter receptors (e.g., GABAₐ), suggesting potential in treating neurological disorders .

Materials Science

  • Liquid Crystals: The rigid azetidine core and fluorine substituents improve thermal stability in display technologies.

  • Polymer Additives: Fluorine’s electron-withdrawing effects enhance polymer UV resistance.

Comparative Analysis with Analogous Compounds

CompoundKey DifferencesBioactivity
3-(2-(Trifluoromethyl)phenyl)azetidine HClBulkier CF₃ group vs. F atomsHigher metabolic stability
3,3-Difluoroazetidine HClLacks phenyl groupReduced lipophilicity

Future Directions

  • Targeted Drug Delivery: Functionalizing the phenyl group with targeting moieties (e.g., peptides) could enhance specificity.

  • Green Synthesis: Developing catalytic fluorination methods to reduce DAST dependency.

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